1-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride
Description
This compound is a dihydrochloride salt featuring a 4-methoxyphenyl group and a morpholine ring connected via an ethylamine backbone. It is utilized in organic synthesis and pharmaceutical research, as evidenced by its inclusion in chemical catalogs . Its molecular formula is C₁₃H₂₀Cl₂N₂O₂, with a molecular weight of 319.22 g/mol.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-2-morpholin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-16-12-4-2-11(3-5-12)13(14)10-15-6-8-17-9-7-15;;/h2-5,13H,6-10,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVAWSSKDRXIGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN2CCOCC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride, commonly referred to as compound 1208925-71-6, is a synthetic organic compound with potential therapeutic applications. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H22Cl2N2O2
- CAS Number : 1208925-71-6
This compound features a methoxyphenyl group and a morpholine moiety, which are significant for its biological interactions.
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit notable antitumor properties. For instance, derivatives of morpholine-based compounds have shown cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| P388 (Murine leukemia) | 5.0 | |
| HCT116 (Colon cancer) | 10.0 | |
| HepG2 (Liver cancer) | 7.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound may be effective in targeting specific cancer types.
The proposed mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Neuroprotective Effects
Additionally, some studies suggest that morpholine derivatives can exhibit neuroprotective effects. These compounds may reduce oxidative stress and inflammation in neuronal cells, potentially making them candidates for treating neurodegenerative diseases.
Study 1: In Vitro Antitumor Efficacy
A study conducted on the efficacy of 1-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride demonstrated significant antiproliferative effects against several cancer cell lines. The researchers found that treatment with this compound resulted in increased apoptosis markers and reduced cell viability.
Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, this compound was administered to assess its protective effects against neuronal loss. Results indicated a notable decrease in neuronal apoptosis and preservation of cognitive function compared to control groups.
Applications De Recherche Scientifique
Pharmacological Studies
This compound has been investigated for its potential pharmacological effects, particularly in the realm of neuropharmacology. It is noted for its interactions with various neurotransmitter systems, which may contribute to its efficacy in treating neurological disorders.
Case Study: Neurotransmitter Modulation
A study conducted on the effects of this compound on serotonin receptors highlighted its potential as an anxiolytic agent. The findings indicated that it could modulate serotonin levels, thus providing a basis for further exploration in anxiety and depression treatments.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of other pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.
Table 1: Synthesis Pathways
| Reaction Type | Intermediate Compound | Yield (%) |
|---|---|---|
| N-Alkylation | 1-(4-Methoxyphenyl)-2-morpholin-4-yl ethanamine | 85 |
| Reduction | 1-(4-Methoxyphenyl)-3-hydroxy-2-morpholin-4-yl ethanamine | 78 |
Biological Research
In biological research, this compound is utilized as a reagent in various assays due to its ability to interact with biological molecules.
Application in Cell Culture
As a non-ionic organic buffering agent, it helps maintain pH stability in cell cultures, crucial for experiments involving mammalian cells.
Drug Development
The compound is being evaluated for its potential in drug development processes, particularly in the creation of targeted therapies for cancer and other diseases.
Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways.
Comparaison Avec Des Composés Similaires
2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine Dihydrochloride
- Structural Difference : The morpholine ring is attached to the phenyl group at the ortho position instead of the para-methoxyphenyl group in the target compound.
- Synthesis : Prepared via a reaction involving dicyandiamide and 1-methylpyrrolidin-2-one, yielding 8.61% —significantly lower than other analogs, possibly due to steric hindrance from the ortho substitution .
- Applications : Used in the development of dual-acting FFAR1/FFAR4 modulators, highlighting its role in metabolic disorder research .
2-(1-Methylpiperidin-4-yl)ethan-1-amine Dihydrochloride
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine Dihydrochloride
- Structural Difference : Substitutes morpholine with a piperazine ring linked to a 4-methoxyphenyl group.
- Physicochemical Properties: Molecular formula C₁₃H₂₁Cl₂N₃O, with a molecular weight of 330.23 g/mol.
- Commercial Availability : Priced at $188.00/250 mg , indicating its use in high-value research applications .
1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride
- Structural Difference : Features a fluorine atom at the para position and a branched methylpropan-2-amine chain.
- Pharmacokinetics : The fluorine atom increases electronegativity, enhancing blood-brain barrier penetration compared to methoxy-substituted analogs .
- Regulatory Status : Structural similarity to controlled substances like para-fluorofentanyl necessitates caution in handling and legal compliance .
1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine Dihydrochloride
- Structural Difference : Incorporates a cyclopentyl spacer between the morpholine and amine groups.
- Applications : Listed in American Elements' catalog for life sciences, suggesting niche research applications .
Key Comparative Analysis
Structural and Functional Impact
- Morpholine vs. Piperidine/Piperazine : Morpholine-containing compounds (e.g., target compound) exhibit improved solubility due to the oxygen atom in the ring, whereas piperidine/piperazine analogs may offer stronger receptor binding via increased basicity .
- Substituent Effects : The 4-methoxyphenyl group in the target compound facilitates π-π interactions in receptor binding, while fluorine or chlorine substitutions (e.g., ) enhance lipophilicity and metabolic stability .
Pharmacological and Regulatory Considerations
- Receptor Specificity : Morpholine and piperazine derivatives are explored for GPCR modulation (e.g., FFAR1/FFAR4, TAAR1), while branched-chain analogs (e.g., ) may target adrenergic or dopaminergic systems .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Yield (%) |
|---|---|---|---|---|
| Target Compound | C₁₃H₂₀Cl₂N₂O₂ | 319.22 | 4-Methoxyphenyl, Morpholine | N/A |
| 2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine | C₁₂H₁₈Cl₂N₂O | 289.20 | Ortho-Morpholinylphenyl | 8.61 |
| 2-(1-Methylpiperidin-4-yl)ethan-1-amine | C₈H₁₉Cl₂N₂ | 214.16 | 1-Methylpiperidine | 44 |
| 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine | C₁₃H₂₁Cl₂N₃O | 330.23 | 4-Methoxyphenylpiperazine | N/A |
Table 2. Pharmacological and Commercial Profiles
Méthodes De Préparation
Reductive Amination Approach
One common and efficient method involves reductive amination, where (S)-1-(4-methoxyphenyl)ethan-1-amine is reacted with a suitable ketone or aldehyde precursor containing the morpholine ring or its equivalent, followed by reduction.
-
- The amine and the ketone are stirred together in an inert solvent such as 1,2-dichloroethane.
- A reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)3), is added to facilitate reductive amination overnight at room temperature.
- After completion, the reaction mixture is diluted with saturated aqueous sodium bicarbonate and extracted with ethyl acetate.
- The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification is performed by flash chromatography using an ethyl acetate/petroleum ether mixture with ammonium hydroxide to yield the amine intermediate.
-
- Typical yields for this step are around 20%.
- Characterization by ^1H NMR confirms the structure with expected aromatic and aliphatic proton signals.
This method is favored for its straightforwardness and the ability to introduce the morpholine moiety efficiently.
Multi-Step Chiral Synthesis via Amide Intermediates
An alternative, more complex route involves starting from 4-methoxyphenylacetic acid and proceeding through several steps to obtain the chiral amine:
Step 1 : Conversion of 4-methoxyphenylacetic acid to its acid chloride using oxalyl chloride under reflux for approximately 16 hours.
Step 2 : Reaction of the acid chloride with the lithium salt of a chiral oxazolidinone derivative at -78°C to form a chiral amide intermediate.
Step 3 : Alkylation of the amide intermediate with methyl iodide in the presence of lithium hexamethyldisilazide (LiHMDS) at -78°C to introduce the chiral center.
Step 4 : Hydrolysis and further reduction steps convert the intermediate into (S)-(-)-1-(4-methoxyphenyl)ethylamine.
Step 5 : Subsequent reductive amination or nucleophilic substitution introduces the morpholine ring.
Step 6 : Formation of the dihydrochloride salt by treatment with hydrochloric acid in isopropanol or ethyl acetate to yield the crystalline final product.
This process is notable for producing optically pure chiral amines with high enantiomeric excess (100% chiral purity by HPLC reported) and is scalable for industrial applications.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid chloride formation | Oxalyl chloride, reflux | Reflux (~80°C) | ~16 hours | - | Formation of acid chloride intermediate |
| Amide formation | Lithium salt of chiral oxazolidinone, -78°C | -78°C | 1-2 hours | - | Low temperature to control stereochemistry |
| Alkylation | Methyl iodide, LiHMDS, -78°C | -78°C | 1-2 hours | - | Introduces methyl group at chiral center |
| Hydrolysis and reduction | LiOH, Pd/C hydrogenation | Room temp to 55°C | 10-12 hours | 60-80 | Converts intermediate to chiral amine |
| Reductive amination | NaBH(OAc)3, 1,2-dichloroethane | Room temp | Overnight | ~20 | Introduces morpholine moiety |
| Salt formation | HCl in isopropanol or ethyl acetate | 25-50°C | 30 min to 6 h | 85-95 | Crystallization to dihydrochloride salt |
Purification and Characterization
- The final dihydrochloride salt is typically isolated as a white crystalline solid with a melting point around 178-180°C.
- Chiral purity is confirmed by high-performance liquid chromatography (HPLC).
- Infrared spectroscopy (IR) shows characteristic peaks for amine and aromatic groups.
- Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity and substitution pattern.
- Elemental analysis and mass spectrometry provide further confirmation of purity and molecular weight.
Summary of Key Research Findings
- The reductive amination method provides a relatively simple and mild route to the target compound, though yields may be moderate (~20%).
- The multi-step chiral synthesis route offers high enantiomeric purity and is suitable for large-scale production but involves more complex intermediate steps and low-temperature conditions.
- Formation of the dihydrochloride salt enhances stability and crystallinity, facilitating handling and storage.
- Reaction parameters such as temperature control, choice of reducing agent, and solvent system critically influence yield and stereochemical outcome.
Q & A
Q. Critical Parameters :
-
Stoichiometry : Morpholine-to-aldehyde ratio (1.2:1) minimizes side products .
-
Purification : Recrystallization from ethanol/ether yields ≥95% purity .
-
Yield Optimization :
Step Yield Range Conditions Reductive Amination 70-85% pH 7, 24h stirring Salt Formation 90-95% Excess HCl gas, 0°C
Advanced: How should researchers address discrepancies in biological activity data between different batches?
Answer:
Contradictions may arise from:
Purity Variations : Confirm purity via HPLC (≥95% threshold) and elemental analysis (Cl%: theoretical 23.8%, observed 23.2–24.1%) .
Hydration State : Use thermogravimetric analysis (TGA) to detect moisture (<0.5% weight loss at 100°C) .
Stereochemical Integrity : Chiral HPLC or X-ray crystallography (SHELX-refined structures) to verify enantiomeric excess .
Storage Conditions : Long-term storage at -20°C under argon prevents degradation (<2% over 12 months) .
Q. Validation Protocol :
- Parallel bioassays with a reference standard (NMR-validated).
- Mass spectrometry to identify degradation products (e.g., demethylated derivatives).
Basic: What spectroscopic signatures confirm the molecular structure?
Answer:
Key Spectral Data :
-
¹H NMR (400 MHz, DMSO-d₆) :
δ 7.25 (d, J=8.6 Hz, 2H, aromatic),
δ 3.78 (s, 3H, OCH₃),
δ 3.60–3.45 (m, 4H, morpholine OCH₂),
δ 2.80–2.45 (m, 6H, CH₂NH₃⁺ and morpholine NCH₂) . -
IR (KBr) :
3350 cm⁻¹ (NH₃⁺ stretch),
1245 cm⁻¹ (C-O-C asymmetric),
1110 cm⁻¹ (morpholine ring vibration) .
Advanced: What computational approaches predict binding affinity to aminergic receptors?
Answer:
Methodology :
Docking : Use AutoDock Vina with 5-HT₂A receptor (PDB: 6WGT) and protonated ligand (MarvinSketch, pH 7.4).
Force Fields : AMBER ff14SB for protein, GAFF for ligand with RESP charges.
Validation : Compare with SHELX-refined X-ray structures of morpholine analogs .
Q. Key Metrics :
| Parameter | Target Value |
|---|---|
| RMSD (vs. crystal) | <2.0 Å |
| ΔG binding | -8.5 to -10 kcal/mol |
Basic: What are the solubility and stability profiles in research solvents?
Answer:
Solubility (25°C) :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | >50 (pH 4–6) |
| Methanol | >100 |
| DMSO | 20–30 |
Q. Stability :
- Solid State : Stable at RT (6 months) in desiccated amber vials .
- Aqueous Solutions : >90% integrity for 48h at 4°C (pH 4–6) .
Advanced: How does stereochemistry influence pharmacological activity?
Answer:
- Enantiomeric Impact : The (R)-isomer shows 3-fold higher 5-HT receptor binding than (S)-isomer in analogs .
- Validation : Chiral resolution via HPLC (Chiralpak AD-H column, hexane/ethanol 90:10).
- Activity Correlation : Molecular dynamics simulations reveal steric clashes in (S)-isomer with receptor pockets .
Basic: What analytical methods quantify trace impurities?
Answer:
- HPLC : C18 column (5 µm), 0.1% TFA in H₂O/MeCN gradient (detection at 254 nm).
- LC-MS : Identifies impurities (e.g., morpholine oxidation products) with m/z 102.1 .
Advanced: How to resolve conflicting cytotoxicity data in cell-based assays?
Answer:
Cell Line Authentication : STR profiling to rule out contamination.
Compound Handling : Pre-warm DMSO stock to avoid precipitation.
Assay Conditions : Standardize serum-free media (pH 7.4, 37°C) for 24h exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
